molecular formula C42H70O13 B10831588 damulin B

damulin B

Cat. No.: B10831588
M. Wt: 783.0 g/mol
InChI Key: YHVZKDRAJHNHJX-UDBICBSZSA-N
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Biological Activity

Damulin B, a dammarane-type saponin derived from Gynostemma pentaphyllum, has garnered attention for its significant biological activities, particularly in the context of cellular protection and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its protective effects against nephrotoxicity, its impact on cancer cell lines, and its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique dammarane structure, which contributes to its bioactivity. The compound has been isolated from the hydrodistillate of Gynostemma pentaphyllum, a plant known for its traditional medicinal uses and health benefits.

Protective Effects Against Nephrotoxicity

Recent studies have highlighted the protective effects of this compound against cisplatin-induced nephrotoxicity. Cisplatin is a widely used chemotherapeutic agent that often causes severe renal damage.

  • AMPK Activation : this compound has been shown to maintain the levels of AMP-activated protein kinase α1 (AMPKα1), an important regulator of cellular energy homeostasis. In cisplatin-treated HEK293 cells, this compound effectively prevented apoptosis by modulating oxidative stress through AMPKα1 regulation .
  • Oxidative Stress Reduction : The compound suppresses reactive oxygen species (ROS) generation induced by cisplatin, thereby protecting renal cells from oxidative damage .
  • In Vivo Studies : In murine models, treatment with this compound significantly reduced markers of acute kidney injury (AKI), such as serum creatinine and blood urea nitrogen (BUN) levels, after cisplatin administration .

Table 1: Effects of this compound on Cisplatin-Induced Nephrotoxicity

ParameterControlCisplatin OnlyCisplatin + this compound
Serum Creatinine (mg/dL)0.52.51.0
Blood Urea Nitrogen (mg/dL)156030
AMPKα1 ExpressionHighLowHigh
Apoptosis Rate (%)54515

Anticancer Activity

This compound also exhibits promising anticancer properties. It has been reported to inhibit the migration and proliferation of various cancer cell lines, including human lung cancer cells (A549 and H1299) by down-regulating matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Mechanisms Involved

  • Induction of Apoptosis : Studies indicate that this compound induces apoptosis in cancer cells through ROS generation and mitochondrial membrane potential disruption .
  • Inhibition of Cell Migration : By targeting MMP expression, this compound effectively reduces the invasiveness of cancer cells .

Table 2: Biological Activities of this compound on Cancer Cells

Cell LineEffect ObservedMechanism
A549Inhibition of migrationDown-regulation of MMPs
H1299Induction of apoptosisROS generation
HepG2CytotoxicityMitochondrial dysfunction

Hair Growth Promotion

In addition to its protective effects in nephrotoxicity and anticancer activity, this compound has been studied for its potential in promoting hair growth. Research indicates that it enhances the proliferation of human dermal papilla cells (hDPCs) and activates key signaling pathways involved in hair growth, such as Wnt/β-catenin and Akt pathways .

Key Findings

  • Growth Factor Expression : Treatment with this compound significantly increases the expression levels of growth factors associated with hair follicle development in hDPCs .
  • In Vivo Efficacy : Animal studies have demonstrated that topical application leads to increased hair regrowth compared to controls .

Properties

Molecular Formula

C42H70O13

Molecular Weight

783.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10,22-38,43-51H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1

InChI Key

YHVZKDRAJHNHJX-UDBICBSZSA-N

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C

Origin of Product

United States

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